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Executive Summary

DS-3801b is a novel, orally active, non-macrolide small molecule that acts as a potent and
selective agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin
receptor. Developed by Daiichi Sankyo, DS-3801b has emerged as a promising therapeutic
candidate for the management of gastrointestinal (Gl) motility disorders. Its primary mechanism
of action involves stimulating the motilin receptor on smooth muscle cells within the Gl tract,
thereby enhancing gastrointestinal motility. This technical guide provides a comprehensive
overview of the preclinical and clinical data available for DS-3801b, with a focus on its
therapeutic potential in conditions such as gastroparesis and chronic constipation.

Introduction to DS-3801b

Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating the migrating
motor complex (MMC), a distinct pattern of electromechanical activity observed in the
gastrointestinal smooth muscle between meals. The motilin receptor (GPR38) is the target for
motilin and is expressed on smooth muscle cells in the Gl tract.[1][2] Agonism of this receptor is
a well-recognized strategy for developing prokinetic agents to treat disorders characterized by
delayed gastric emptying and impaired intestinal transit.

DS-3801b was identified from a series of N-methylanilide derivatives as a potent non-macrolide
GPR38 agonist.[1][2] Its development aimed to overcome the limitations of earlier motilin
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agonists, such as the antibiotic-associated side effects of macrolides and the poor
pharmacokinetic properties of peptide-based agents.

Mechanism of Action

DS-3801b exerts its prokinetic effects by selectively binding to and activating the GPR38
motilin receptor. This receptor is coupled to the Gq alpha subunit of the heterotrimeric G
protein. Upon activation, a downstream signaling cascade is initiated, leading to an increase in
intracellular calcium concentrations within the gastrointestinal smooth muscle cells. This

elevation in intracellular calcium triggers muscle contraction, thereby enhancing gastrointestinal
motility.

Click to download full resolution via product page

Caption: DS-3801b signaling cascade in Gl smooth muscle cells.

Preclinical Data

While specific EC50 and Ki values for DS-3801b are not publicly available in the reviewed
literature, it is described as a potent GPR38 agonist selected from a series of N-methylanilide
derivatives for further clinical development.[1][2] Preclinical studies have demonstrated its
significant potency in activating GPR38.[3]

In Vitro Studies

» Receptor Binding and Functional Assays: The potency of N-methylanilide derivatives was
likely assessed using standard in vitro assays.

o Experimental Protocol: Receptor Binding Assay (General)
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Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing the
recombinant human GPR38 (motilin receptor) is used.

» Radioligand: A radiolabeled motilin receptor ligand (e.g., [*2°I]-motilin) is used as the
tracer.

» Procedure: Cell membranes are incubated with the radioligand and varying
concentrations of the test compound (e.g., DS-3801b).

» Separation: Bound and free radioligand are separated by rapid filtration.

» Detection: The radioactivity of the filter-bound complex is measured using a scintillation
counter.

Analysis: The Ki (inhibition constant) is calculated from competitive binding curves.

o Experimental Protocol: Functional Assay (Calcium Mobilization)

Cell Line: Similar to the binding assay, a cell line expressing the human GPR38 is used.

» Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-
2 AM or Fluo-4 AM).

» Procedure: Cells are exposed to varying concentrations of the test compound.

» Detection: Changes in intracellular calcium concentration are measured using a
fluorescence plate reader.

» Analysis: The EC50 (half-maximal effective concentration) is determined from the dose-
response curve.

In Vivo Studies

» Animal Models of Gastrointestinal Motility: Preclinical efficacy of prokinetic agents is often
evaluated in animal models that mimic human conditions of impaired Gl motility.

o Experimental Protocol: Gastric Emptying Assessment (General)
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= Animal Model: Rodents (rats or mice) or larger animals like dogs are commonly used.

» Procedure: Animals are fasted and then administered a test meal containing a non-
absorbable marker (e.g., phenol red or radio-labeled substance). The test compound
(DS-3801b) is administered prior to the meal.

» Measurement: After a specific time, the amount of marker remaining in the stomach is
guantified.

= Analysis: The percentage of gastric emptying is calculated and compared between
treated and control groups.

o Experimental Protocol: Intestinal Transit Assessment (General)

= Animal Model: Typically mice or rats.

= Procedure: Animals are administered an oral charcoal meal or other colored marker
after receiving the test compound or vehicle.

= Measurement: After a set period, the distance traveled by the marker through the small
intestine is measured.

» Analysis: The intestinal transit is expressed as a percentage of the total length of the
small intestine.
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Caption: General workflow for preclinical evaluation of DS-3801b.

Clinical Data: Phase 1 Study

A first-in-human, two-part Phase 1 clinical trial was conducted to evaluate the safety,
tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of DS-3801b in
healthy subjects.[3][4]

Study Design

» Part A: Arandomized, double-blind, placebo-controlled, single ascending dose study. 48
subjects received single oral doses of DS-3801b ranging from 1 to 100 mg or a placebo.[3]
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[4]

o Part B: Arandomized, double-blind, placebo-controlled, crossover study. 12 subjects

received a single 50 mg dose of DS-3801b or a placebo to specifically assess its effect on

gastric emptying.[3][4]

Quantitative Data Summary

Parameter Finding

Dose Range 1 mg to 100 mg (single oral doses)[3][4]
Generally well-tolerated up to 50 mg. Adverse

Safety events were mild and predominantly

gastrointestinal.[3][4]

Pharmacokinetics

Plasma concentrations of DS-3801a (the active
metabolite) increased with dose. Cmax
increased more than dose-proportionally, while
AUC increased less than dose-proportionally.
Double peaks in the plasma concentration

profile suggest multiple absorption sites.[3]

Pharmacodynamics (Gastric Emptying at 50

mg)

20.8% median reduction in gastric emptying
half-time (GE T1/2) compared to placebo.[3][4]

20.6% median reduction in gastric emptying lag

time (GE Tlag) compared to placebo.[3]

Pharmacodynamics (Distal GI Motility)

No significant effect on time to first bowel

movement or stool consistency.[3]

Experimental Protocol: *C-Octanoate Breath Test

The 13C-octanoate breath test is a non-invasive method to measure the rate of solid-phase

gastric emptying.

o Patient Preparation: Subjects fast overnight.

o Test Meal: A standardized meal (e.g., scrambled eggs) containing 13C-labeled octanoic acid

is consumed.
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o Breath Sample Collection: Breath samples are collected at baseline and at regular intervals
(e.g., every 15-30 minutes) for several hours post-meal.

e Analysis: The concentration of 3CO: in the breath, a product of the metabolism of 13C-
octanoic acid after it has emptied from the stomach and been absorbed, is measured using
mass spectrometry.

o Endpoint Calculation: The rate of $3CO2 excretion is used to calculate gastric emptying
parameters such as T1/2 (half-emptying time) and Tlag (lag time before emptying begins).

Potential Therapeutic Applications

Based on its mechanism of action and clinical data, DS-3801b has the potential to be a
valuable therapeutic agent for various gastrointestinal motility disorders.

o Gastroparesis: A condition characterized by delayed gastric emptying in the absence of a
mechanical obstruction. The demonstrated ability of DS-3801b to accelerate gastric
emptying in healthy volunteers suggests its potential to alleviate symptoms such as nausea,
vomiting, early satiety, and bloating in patients with gastroparesis.[1][2]

o Chronic Idiopathic Constipation (CIC): While the Phase 1 study did not show a significant
effect on distal GI motility, the prokinetic nature of motilin receptor agonists suggests that
further investigation in patient populations with constipation may be warranted.

o Other Functional Gl Disorders: Conditions such as functional dyspepsia with features of
delayed gastric emptying could also be potential indications for DS-3801b.

Future Directions

The promising results from the Phase 1 study support the further clinical development of DS-
3801b. Future studies should focus on:

o Phase 2 trials in patients with gastroparesis to establish efficacy and determine the optimal
therapeutic dose.

» Further evaluation of its effects on colonic motility in patients with chronic constipation.

» Long-term safety and tolerability studies with multiple dosing regimens.
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Conclusion

DS-3801b is a potent, selective, non-macrolide motilin receptor agonist with a promising profile
for the treatment of gastrointestinal motility disorders. Its ability to accelerate gastric emptying,
combined with a favorable safety profile in early clinical testing, positions it as a strong
candidate for further development, particularly for the management of gastroparesis. The
detailed experimental protocols and quantitative data presented in this guide provide a solid
foundation for researchers and drug development professionals to understand the therapeutic
potential of this novel prokinetic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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